N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine
Description
N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine is a synthetic tripeptide derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the N-terminal amino acid residue. This compound is structurally characterized by:
- Boc-protected amino acid: The Boc group (tert-butoxycarbonyl) is a widely used protective group in peptide synthesis to prevent undesired reactions at the amino terminus during coupling steps .
- Methyl ester functionality: In its methyl ester form (e.g., Boc-HPh-Leu-Phe-OMe), the C-terminal carboxyl group is esterified, enhancing solubility in organic solvents during synthesis .
This compound is primarily utilized as an intermediate in the synthesis of proteasome inhibitors, such as Carfilzomib (CAS 868540-17-4), where it serves as a key structural motif for binding to the proteasome’s chymotrypsin-like active site .
Properties
Molecular Formula |
C30H41N3O6 |
|---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
2-[[4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C30H41N3O6/c1-20(2)18-24(27(35)32-25(28(36)37)19-22-14-10-7-11-15-22)31-26(34)23(33-29(38)39-30(3,4)5)17-16-21-12-8-6-9-13-21/h6-15,20,23-25H,16-19H2,1-5H3,(H,31,34)(H,32,35)(H,33,38)(H,36,37) |
InChI Key |
MXWBVNBYKGRKML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine typically involves the following steps:
Protection of Amino Groups: The amino groups of the starting materials are protected using the tert-butoxycarbonyl (Boc) group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with TFA or hydrochloric acid.
Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are the deprotected amino acids and peptides, which can be further used in various applications.
Scientific Research Applications
N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It is used in studies related to protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine involves its role as a protected amino acid in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective coupling reactions to occur. Upon deprotection, the free amino group can participate in further reactions to form peptides and proteins .
Comparison with Similar Compounds
Structural Analogues with Boc Protection
Key Observations :
- The tripeptide structure of the target compound provides enhanced proteasome-binding affinity compared to monomeric Boc-amino acids like N-(tert-Butoxycarbonyl)-4-phenyl-L-phenylalanine, which lack the extended peptide backbone required for target engagement .
Functional Analogues in Drug Development
Key Observations :
- Carfilzomib shares the Leu-Phe tripeptide core with the target compound but incorporates an epoxyketone group for irreversible proteasome inhibition, highlighting the importance of terminal functionalization for pharmacological activity .
- Simpler esters like Methyl L-phenylalaninate lack the Boc group and extended peptide structure, limiting their utility to early-stage synthesis rather than therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
